Rosuvastatin calcium-Bio-X trade mark

Description

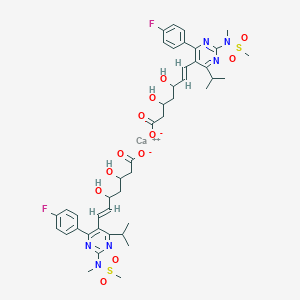

Structure

2D Structure

Properties

Key on ui mechanism of action |

Rosuvastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Rosuvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low density lipoprotein (LDL) receptors which increases hepatic uptake of LDL. Rosuvastatin also inhibits hepatic synthesis of very low density lipoprotein (VLDL). The overall effect is a decrease in plasma LDL and VLDL. In vitro and in vivo animal studies also demonstrate that rosuvastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. This includes improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins have also been found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an important role in leukocyte trafficking and in T cell activation. Rosuvastatin exerts an anti-inflammatory effect on rat mesenteric microvascular endothelium by attenuating leukocyte rolling, adherence and transmigration. The drug also modulates nitric oxide synthase (NOS) expression and reduces ischemic-reperfusion injuries in rat hearts. Rosuvastatin increases the bioavailability of nitric oxide by upregulating NOS and by increasing the stability of NOS through post-transcriptional polyadenylation. It is unclear as to how rosuvastatin brings about these effects though they may be due to decreased concentrations of mevalonic acid. Crestor is a selective and competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a precursor of cholesterol. In vivo studies in animals, and in vitro studies in cultured animal and human cells have shown rosuvastatin to have a high uptake into, and selectivity for, action in the liver, the target organ for cholesterol lowering. In in vivo and in vitro studies, rosuvastatin produces its lipid-modifying effects in two ways. First, it increases the number of hepatic LDL receptors on the cell-surface to enhance uptake and catabolism of LDL. Second, rosuvastatin inhibits hepatic synthesis of VLDL, which reduces the total number of VLDL and LDL particles. |

|---|---|

CAS No. |

147098-20-2 |

Molecular Formula |

C22H28CaFN3O6S |

Molecular Weight |

521.6 g/mol |

IUPAC Name |

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |

InChI |

InChI=1S/C22H28FN3O6S.Ca/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/b10-9+;/t16-,17-;/m1./s1 |

InChI Key |

AVDMILNVMOXCHF-DHMAKVBVSA-N |

Isomeric SMILES |

CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Ca+2] |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |

Other CAS No. |

287714-41-4 |

physical_description |

Solid |

Pictograms |

Health Hazard; Environmental Hazard |

Related CAS |

147098-20-2 (Calcium) |

shelf_life |

Stable under recommended storage conditions. /Rosuvastatin calcium/ |

solubility |

Sparingly soluble in water 8.86e-02 g/L |

Synonyms |

Calcium, Rosuvastatin; Crestor; rosuvastatin; rosuvastatin calcium; ZD 4522; ZD4522 |

vapor_pressure |

5.27X10-19 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Elucidation of Pleiotropic Effects and Non-Lipid Mechanisms

Vasculoprotective Mechanisms in Cellular Models

Rosuvastatin (B1679574) calcium demonstrates significant vasculoprotective effects within cellular models, contributing to the maintenance and restoration of vascular health. These effects are often distinct from its lipid-lowering actions drugbank.com. A key aspect of its vasculoprotective mechanism involves the improvement of endothelial function drugbank.comdiabetesjournals.orgahajournals.orgnih.govnih.govoup.com.

In cellular and in vivo models, rosuvastatin has been shown to attenuate leukocyte-endothelium interactions, a critical early step in atherosclerotic plaque formation. Specifically, studies utilizing intravital microscopy of the rat mesenteric microvasculature have revealed that rosuvastatin significantly and dose-dependently attenuates leukocyte rolling, adherence, and transmigration drugbank.comnih.govresearchgate.net. This protective effect is mediated, in part, by the inhibition of endothelial cell adhesion molecule expression, such as P-selectin. Research indicates a notable decrease in endothelial cell surface expression of P-selectin, with one study reporting a 70% reduction in thrombin-stimulated rats treated with rosuvastatin nih.govresearchgate.net. This action highlights rosuvastatin's ability to directly influence the cellular components involved in vascular inflammation and injury.

The influence of rosuvastatin on the endothelial glycocalyx, a protective layer on the surface of endothelial cells, has also been explored. In hypercholesterolemic patients, rosuvastatin treatment was observed to increase endothelial cell glycocalyx volumes, although the increase did not reach the levels found in normocholesterolemic individuals acs.org. These findings suggest a role for rosuvastatin in supporting the integrity of the endothelial glycocalyx, which is vital for regulating vascular tone and mediating inflammation acs.org.

Table 1: Effects of Rosuvastatin on Vasculoprotective Markers in Cellular Models

| Mechanism/Marker | Observed Effect | Context/Model | Source |

| Leukocyte-endothelium interactions | Attenuation of rolling, adherence, and transmigration | Rat mesenteric microvasculature | drugbank.comnih.govresearchgate.net |

| P-selectin expression | 70% decrease in endothelial cell surface expression | Thrombin-stimulated rats | nih.govresearchgate.net |

| Endothelial glycocalyx volume | Increased volume, but not to normocholesterolemic levels | Hypercholesterolemic patients | acs.org |

| Endothelial Function | Improvement | General observation in in vivo and in vitro studies | drugbank.comdiabetesjournals.orgahajournals.orgnih.govnih.govoup.com |

Anti-Inflammatory Pathways and Cellular Response Attenuation

Rosuvastatin calcium exhibits potent anti-inflammatory properties, playing a crucial role in attenuating cellular inflammatory responses nih.govelsevier.esnih.govresearchgate.netrevportcardiol.orgmdpi.comnih.govcdnsciencepub.comfrontiersin.orgplos.orgspandidos-publications.com. Its anti-inflammatory actions are mediated through several molecular pathways.

One significant mechanism involves the reduction of pro-inflammatory cytokine production. Rosuvastatin has been shown to decrease the levels of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-18 (IL-18) elsevier.esresearchgate.netcdnsciencepub.comfrontiersin.orgplos.orgamegroups.org. For instance, in lipopolysaccharide (LPS)-challenged H9C2 cells and mice, rosuvastatin treatment markedly reduced TNF-α, IL-1β, IL-18, and IL-6 content cdnsciencepub.com. Similarly, in a model of nitric oxide-deficient rats, rosuvastatin treatment led to a reduction in serum levels of IL-6 and TNF-α elsevier.es.

Furthermore, rosuvastatin selectively modulates specific receptor pathways. In colorectal cancer cell lines (HT-29 and Caco-2), it has been observed to inhibit protease-activated receptor-2 (PAR-2) expression and attenuate LPS-induced calcium influx, a process closely linked to the activation of inflammatory cascades amegroups.org. Rosuvastatin also inhibits central inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38) mdpi.comcdnsciencepub.comfrontiersin.orgamegroups.org. Inactivation of the NF-κB/NLRP3 pathway by rosuvastatin contributes to its cardioprotective effects against LPS-induced cardiac injury cdnsciencepub.com.

Beyond its direct effects on inflammatory mediators, rosuvastatin also exhibits antioxidant properties, which are intricately linked to its anti-inflammatory actions. It can improve indicators of oxidative stress by reducing malondialdehyde (MDA) content, NADPH activity, and reactive oxygen species (ROS) production, while simultaneously increasing superoxide (B77818) dismutase (SOD) activity revportcardiol.orgmdpi.comcdnsciencepub.comlongdom.org. This antioxidant effect is partly mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant responsive element (ARE) pathway, leading to enhanced expression of antioxidant genes such as NAD(P)H:quinone oxidoreductase-1 (NQO1) and glutamate-cysteine ligase modulatory subunit (GCLM) in endothelial cells longdom.org.

Table 2: Key Anti-Inflammatory and Antioxidant Effects of Rosuvastatin

| Mechanism/Pathway | Observed Effect | Context/Model | Source |

| Pro-inflammatory Cytokines | Decreases TNF-α, IL-1β, IL-6, IL-18 levels | LPS-challenged H9C2 cells/mice; NO-deficient rats | elsevier.esresearchgate.netcdnsciencepub.comfrontiersin.orgplos.orgamegroups.org |

| Inflammatory Pathways (NF-κB, MAPK) | Inhibition of activation (e.g., NF-κB/NLRP3, ERK, JNK, p38) | LPS-challenged H9C2 cells/mice; Experimental stroke model; Colorectal cancer cell lines | mdpi.comcdnsciencepub.comfrontiersin.orgamegroups.org |

| Oxidative Stress Indicators | Reduces MDA content, NADPH activity, ROS production; Increases SOD activity | LPS-challenged H9C2 cells/mice | revportcardiol.orgmdpi.comcdnsciencepub.comlongdom.org |

| Antioxidant Pathways (Nrf2/ARE) | Activates Nrf2/ARE pathway, enhancing expression of antioxidant genes (NQO1, GCLM) | Human umbilical vein endothelial cells (HUVECs) | longdom.org |

| Protease-Activated Receptor-2 (PAR-2) | Selective inhibition of PAR-2 expression; Attenuation of LPS-induced calcium influx | Colorectal cancer cell lines (HT-29, Caco-2) | amegroups.org |

Nitric Oxide Synthase (NOS) Expression and Bioavailability Modulation

Rosuvastatin calcium significantly modulates the expression and activity of nitric oxide synthase (NOS) and consequently influences nitric oxide (NO) bioavailability, which is critical for vascular homeostasis drugbank.comelsevier.esdiabetesjournals.orgahajournals.orgnih.govrevportcardiol.orgnih.govoup.com.

A primary effect of rosuvastatin is to enhance NO bioavailability through the upregulation of endothelial NOS (eNOS) expression and activity drugbank.comelsevier.esdiabetesjournals.orgahajournals.orgnih.govrevportcardiol.orgnih.govoup.com. This upregulation can occur via multiple mechanisms, including increased mRNA stability through polyadenylation and direct increases in eNOS protein levels drugbank.comrevportcardiol.orgnih.gov. For example, chronic in vivo treatment with rosuvastatin (e.g., at 2 mg/kg/day in rats) has been shown to significantly increase eNOS mRNA and protein levels compared to untreated hearts elsevier.esoup.com. The improved NO production and bioavailability are crucial for maintaining proper vascular tone and endothelial function ahajournals.orgnih.gov.

Conversely, rosuvastatin has been reported to decrease the expression of inducible NOS (iNOS) mRNA and protein oup.comfrontiersin.org. In an experimental stroke model, rosuvastatin treatment led to reduced iNOS levels, which is beneficial given iNOS's role in producing large amounts of NO during inflammatory conditions that can be detrimental frontiersin.org.

The vasculoprotective and anti-inflammatory actions of rosuvastatin are, to a significant extent, dependent on the release of nitric oxide by the vascular endothelium. Studies involving eNOS-deficient mice have underscored this dependency, demonstrating that rosuvastatin failed to attenuate leukocyte-endothelium interactions in these animals, thereby establishing the essential role of eNOS in mediating these beneficial effects nih.gov. The modulation of NOS activity and NO bioavailability by rosuvastatin is believed to be linked to its ability to inhibit the formation of mevalonic acid and its downstream isoprenoid products. This inhibition can affect the isoprenylation of small GTPases, particularly Rho, which in turn influences eNOS gene expression and activity drugbank.comnih.govnih.gov.

Table 3: Rosuvastatin's Impact on NOS and Nitric Oxide

| Parameter | Effect of Rosuvastatin | Specifics/Mechanism | Source |

| eNOS Expression & Activity | Increased eNOS mRNA and protein levels; Enhanced activity | Upregulation of eNOS mRNA stability via polyadenylation; Increased eNOS protein levels; Improved endothelial NO production | drugbank.comelsevier.esrevportcardiol.orgnih.govoup.com |

| iNOS Expression | Decreased iNOS mRNA and protein levels | Reduction in inflammatory conditions; Observed in rat hearts and experimental stroke models | oup.comfrontiersin.org |

| Nitric Oxide (NO) Bioavailability | Increased bioavailability | Direct release of NO from vascular endothelium; Crucial for vasculoprotective and anti-inflammatory effects; Dependent on eNOS activity | drugbank.comelsevier.esdiabetesjournals.orgahajournals.orgnih.govnih.gov |

| Mechanism Linkage | Inhibition of mevalonic acid and isoprenoids | Affects isoprenylation of small GTPases (e.g., Rho), leading to increased eNOS gene expression and activity; Underpins eNOS-dependent protective actions, particularly anti-inflammatory effects | drugbank.comnih.govnih.gov |

Chemical Synthesis and Synthetic Route Development

Strategic Approaches to Total Synthesis

The total synthesis of rosuvastatin (B1679574) calcium often involves converging pathways to assemble the pyrimidine (B1678525) core and the dihydroxyheptenoic acid side chain. thieme-connect.com

Several multi-step synthetic protocols are employed in the total synthesis of rosuvastatin calcium, including key reactions such as the Wittig reaction, Keck allylation, and epoxidation.

The Wittig reaction (or modified Wittig reactions like Horner-Wadsworth-Emmons) is frequently utilized to form the carbon-carbon double bond with the desired E-alkene stereochemistry, linking the pyrimidine aldehyde intermediate with a phosphonium (B103445) ylide derived from the side chain. oalib.comthieme-connect.comthieme-connect.comwaters.comscirp.org For instance, a cyanide-free protocol for rosuvastatin calcium synthesis from d-arabinose employed a Wittig reaction followed by an oxa-Michael addition. researchgate.netresearchgate.net Another approach involves coupling a phosphonium ylide derived from an appropriately substituted pyrimidine moiety with a (3R,5S)-dihydroxyhexanoic ester precursor, which is synthesized from d-glucose. thieme-connect.comthieme-connect.comthieme-connect.com This coupling results in a precursor containing the full structural features of rosuvastatin. thieme-connect.comthieme-connect.com The Wittig reaction is a common industrial method, with some processes achieving conversion rates of 99.2% and E:Z ratios of 76:24. oalib.com

Keck enantioselective allylation is a strategic step for installing specific stereocenters. In one concise and stereocontrolled synthesis, a Keck enantioselective allylation of chloroacetaldehyde (B151913) with allyltributylstannane (B1265786) was used to establish the 5R-stereocenter. researchgate.netresearchgate.net

Epoxidation is another crucial reaction for setting chiralities. Following the Keck allylation, a VO(acac)2-catalyzed syn-diastereoselective epoxidation of (S)-1-chloropent-4-en-2-ol was employed to achieve the requisite 3R-chirality in rosuvastatin calcium synthesis. researchgate.netresearchgate.netacs.org

Achieving the correct stereochemistry at the C-3 and C-5 positions of the heptanoic acid side chain (3R,5S) is a significant challenge in rosuvastatin synthesis. thieme-connect.comrsc.org Various stereocontrolled methodologies have been developed:

Enantioselective Allylation and syn-Epoxidation : As mentioned, Keck enantioselective allylation and subsequent VO(acac)2-catalyzed syn-diastereoselective epoxidation are used to install the 5R and 3R stereocenters, respectively. researchgate.netresearchgate.net

Iodine Chloride-Induced Intramolecular Cyclization : A novel, stereoselective approach involves a regio- and stereocontrolled ICl-induced intramolecular cyclization of chiral homoallylic carbonate. rsc.orgrsc.orgwisdomlib.org This reaction delivers the C6-formyl statin side chain with a syn-1,3-diol moiety, which is a key structural subunit of statins. rsc.orgrsc.org This methodology also proves useful for the asymmetric synthesis of other statin variants like pitavastatin (B1663618) calcium and atorvastatin (B1662188) calcium. rsc.orgrsc.org

Diastereoselective Reduction : Diastereoselective reduction of a carbonyl group, often using diethylmethoxyborane (B30974) and sodium borohydride (B1222165) at low temperatures (e.g., -78 °C), is a critical step in some synthetic routes to produce the desired (3R, 5S) rosuvastatin enantiomeric methyl ester. thieme-connect.comwaters.comgoogle.com

Sugar Chemistry : Asymmetric synthesis starting from readily available chiral building blocks, such as d-arabinose or d-glucose, is also a viable strategy to introduce the necessary stereochemistry. thieme-connect.comthieme-connect.comresearchgate.netthieme-connect.comresearchgate.net

Biocatalytic Synthesis of Key Intermediates

Biocatalysis, which utilizes enzymes for organic synthesis, has emerged as a powerful and sustainable tool in pharmaceutical synthesis due to its mild reaction conditions, high selectivity, and reduced waste generation. mdpi.com In the synthesis of rosuvastatin, biocatalytic approaches have been developed for key intermediates:

Ketoreductase (KRED)-Catalyzed Asymmetric Synthesis : KRED-catalyzed asymmetric synthesis is increasingly adopted for the preparation of chiral secondary alcohol intermediates to pharmaceuticals. researchgate.net This approach can alleviate cryogenic conditions often required in traditional chemical syntheses. researchgate.net

Lipase-Mediated Enantioselective Hydrolysis : Lipases, such as Novozym 435, have been shown to be efficient biocatalysts for the enantioseoselective hydrolysis of racemic mixtures. For example, racemic syn-ethyl (E)-2-(2,2-dimethyl-6-styryl-1,3-dioxan-4-yl)acetate can be hydrolyzed with high enantioselectivity to yield optically pure intermediates used in rosuvastatin synthesis. researchgate.netresearchgate.net

Di-carbonyl Reduction Enzyme Catalytic Reduction : Microbial fermentation and di-carbonyl reduction enzyme catalytic reduction can be used for the one-step synthesis of chiral diols like 3,5-dihydroxyl-6-benzyloxy ethyl hexanoate, reducing processing steps and improving efficiency. google.comgoogle.com

Hydrolytic Enzymes : Chemoenzymatic routes to rosuvastatin key intermediates have employed hydrolases for biotransformations, such as the stereoselective hydrolysis of a single ethyl ester from a prochiral triester using α-chymotrypsin with high conversion. researchgate.net

Process Development and Optimization in Active Pharmaceutical Ingredient (API) Manufacturing

Process development and optimization in rosuvastatin calcium API manufacturing focus on efficiency, purity, scalability, and adherence to Good Manufacturing Practices (GMP). tivansciences.com

Key aspects of process development include:

Convergent Synthesis : The manufacturing of rosuvastatin calcium is often a multi-step convergent process, typically involving sixteen steps, where different fragments are synthesized separately and then brought together. geneesmiddeleninformatiebank.nl

Purity and Impurity Control : Significant efforts are made to obtain highly pure rosuvastatin calcium, with processes achieving purity greater than 99.65% and individual impurities less than 0.1%. google.com Analytical techniques like HPLC, LC-MS/MS, HRMS, NMR (1H and 13C), and FT-IR are crucial for identifying, isolating, and characterizing impurities. tsijournals.com Stress studies are often conducted to enhance impurity levels for characterization. tsijournals.com

Cyanide-Free Protocols : Development of cyanide-free synthetic protocols from inexpensive and commercially available starting materials, such as d-arabinose, is a focus for industrial production due to safety and environmental benefits. researchgate.netresearchgate.net

Optimization of Specific Steps : Optimization of steps like asymmetric reduction (e.g., borane (B79455) reduction) aims to obtain crude rosuvastatin ester with low diastereomer content. google.com Subsequent hydrolysis to a water-soluble sodium salt allows removal of water-insoluble impurities through extraction, followed by crystallization to yield highly purified ester. google.com

Improved Efficiency and Reduced Waste : Focus is placed on developing more sustainable protocols that use mild reaction conditions, potentially water as a solvent, and fewer protection/deprotection steps, leading to shorter processes, less waste, and reduced manufacturing costs. mdpi.comgoogle.com

Crystalline Forms and Stability : Processes have been developed to produce crystalline forms of rosuvastatin ethyl ester, which can then be converted to rosuvastatin calcium. google.com Studies also investigate increasing the stability of amorphous rosuvastatin by forming a salt free from hygroscopic impurities. pharmaexcipients.com

Industrial Scalability : The developed synthetic protocols are designed to be adoptable for industrial production, ensuring consistency and adherence to global regulations. researchgate.nettivansciences.com

Derivatization and Complexation Studies

Rosuvastatin, particularly its carboxylic acid group, can act as a ligand to form complexes with various metal ions. researchgate.netijper.org These studies are important for understanding the drug's interaction with essential and trace elements in the human body or co-administered agents. researchgate.netijper.org

Synthesis : Complexes of rosuvastatin with metal salts such as Cd(II), Cr(II), Mn(II), Fe(III), Co(II), Ni(II), and Zn(II) have been synthesized. researchgate.netijper.org The reactions are typically carried out in a 1:2 mole ratio of drug to metal, often in methanolic solution, under reflux conditions (e.g., at 80 °C for several hours). researchgate.netijper.org

Spectroscopic Characterization : These newly synthesized complexes are characterized using various spectroscopic techniques:

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify changes in functional groups upon complexation. For example, the disappearance of N-H stretch of sulfonamide and amide groups has been observed in some complexes. researchgate.netijper.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy provides insights into the molecular structure and environment of protons in the complex. Interpretation of signals, including chemical shifts for methyl groups, aliphatic unsaturated chains, hydroxyl protons, and ethylene (B1197577) signals, helps in proposing the complex's structure. researchgate.netijper.org

CHN Elemental Microanalysis : Elemental analysis confirms the stoichiometry of the complexes. researchgate.netijper.org

Atomic Absorption Analysis : This technique helps quantify the metal content in the synthesized complexes. researchgate.net

Conductometric Titrations : Conductometric titrations provide information about the binding nature and stoichiometry of the complex formation. researchgate.netijper.org

UV-Visible Spectrophotometry : UV-Vis spectroscopy can be used to study the formation of charge-transfer complexes (CT complexes) between rosuvastatin calcium (as an electron donor) and π-electron acceptors. researchgate.netnih.gov The formation of such complexes is characterized by new broad absorption bands in the visible region. researchgate.netnih.gov

Binding Nature : Analyses suggest that two molecules of rosuvastatin often coordinate with the central metal atom through their carboxylic group. researchgate.netijper.org Computational studies (e.g., using CS Chem3D ultra) have proposed square planar structures for some of these complexes. researchgate.netijper.org The ability of rosuvastatin to bind to metals as a ligand through its pharmacophore site suggests potential implications for drug activity when co-administered with metal-containing agents. researchgate.netijper.org

Cocrystal Formation for Solid-State Modification

Rosuvastatin calcium, classified as a Biopharmaceutical Classification System (BCS) Class II drug, exhibits low solubility but high permeability, which can pose challenges for formulation development due to its limited dissolution rate nih.govmendeley.comresearchgate.net. Cocrystal engineering offers a strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs) in the solid state without altering their chemical integrity nih.govmendeley.com.

Cocrystals are supramolecular systems formed by two or more neutral molecules, or a neutral molecule and a salt, held together by non-covalent interactions, such as hydrogen bonding mendeley.comresearchgate.netnih.gov. This modification can lead to improved solubility, dissolution rate, and even stability mendeley.comresearchgate.net. Rosuvastatin calcium can exist in various solid-state forms, including at least four crystalline forms (A, B, B-1, and C) and an amorphous form pharmaexcipients.comnih.govresearchgate.net. While the amorphous form generally shows higher solubility, it often suffers from lower physical and chemical stability pharmaexcipients.comnih.gov. Cocrystals aim to combine the benefits of improved solubility with enhanced stability.

Research has successfully fabricated rosuvastatin calcium (RSC) cocrystals using various coformers and methods. The solvent evaporation method is a common technique, involving the dissolution of the drug and a generally recognized as safe (GRAS) status coformer in a suitable solvent, followed by solvent evaporation to induce cocrystal formation nih.govmendeley.comnih.govamazonaws.com. This method requires careful consideration of solvent selection, as it influences intermolecular interactions and the desired cocrystallization outcome amazonaws.com. Other methods include slurry methods and mechanochemical grinding (solid-state grinding), which involve minimal or no solvent and can be advantageous for high melting point drugs nih.govamazonaws.com. Liquid-assisted grinding (LAG) is a variation of solid-state grinding that uses a small amount of solvent as a catalyst for cocrystal formation nih.gov.

Detailed research findings illustrate the impact of cocrystal formation on rosuvastatin calcium properties:

Rosuvastatin-L-Asparagine (RSC-C) Cocrystals : This cocrystal was successfully prepared using the solvent evaporation method nih.govnih.gov.

Characterization : Powder X-ray diffraction (PXRD) analysis revealed unique crystalline peaks, indicating new interactions between the API and coformer nih.govmendeley.comnih.gov. Differential scanning calorimetry (DSC) studies confirmed changes in thermal behavior, with RSC-C showing a characteristic sharp endothermic peak at 127°C, different from pure RSC (80.7°C and 217.9°C) and L-asparagine (116.1°C and 237.1°C) nih.gov. Fourier-transform infrared spectroscopy (FTIR) and Fourier-transform nuclear magnetic resonance (FT-NMR) confirmed the formation of hydrogen bonds between the drug and coformer, indicated by changes in chemical shift values nih.govmendeley.comresearchgate.net.

Solubility and Dissolution : Comparative studies demonstrated that the solubility of RSC-C cocrystals was almost two times higher (2.17-fold improvement) than that of the parent drug nih.govmendeley.comresearchgate.netnih.gov. The dissolution rate was also significantly enhanced, showing an almost two-fold increase (1.97-fold higher) in pH 6.8 phosphate (B84403) buffer nih.govmendeley.comresearchgate.netnih.gov.

Rosuvastatin-L-Glutamine (RSC-G) Cocrystals : Also prepared via solvent evaporation mendeley.com.

Characterization : Similar to RSC-C, RSC-G cocrystals exhibited new PXRD patterns, altered DSC thermograms, and characteristic changes in FT-NMR spectra, confirming intermolecular interactions mendeley.comresearchgate.net.

Solubility and Dissolution : RSC-G cocrystals showed a 1.60-fold improvement in solubility and a 1.94-fold higher dissolution rate in pH 6.8 phosphate buffer compared to pure rosuvastatin mendeley.comresearchgate.net.

Other Coformers : Other coformers, such as sorbitol and vanillin, have been explored for rosuvastatin cocrystal formation, also resulting in improved bioavailability nih.gov. Rosuvastatin cocrystals with 2-aminopyrimidine (B69317) hemihydrate, pyrazine (B50134) hydrate, and quinoxaline (B1680401) have also been reported, serving as useful intermediates for the preparation or purification of rosuvastatin and its salts nih.govgoogle.com. The rosuvastatin 2-aminopyrimidine hemihydrate cocrystal showed a melting point of about 109.4°C and improved chemical stability compared to rosuvastatin acid, particularly in avoiding lactone by-product formation google.com.

Table 2: Physicochemical Properties of Rosuvastatin Calcium Cocrystals

| Cocrystal Form | Preparation Method | Melting Point (°C) | Solubility Improvement (vs. pure drug) | Dissolution Rate Improvement (vs. pure drug) (in pH 6.8 buffer) | Key Interactions | Characterization Techniques |

| Rosuvastatin-L-Asparagine (RSC-C) | Solvent Evaporation nih.gov | 127 nih.gov | ~2-fold (2.17-fold) nih.govmendeley.com | ~2-fold (1.97-fold) nih.govmendeley.com | Hydrogen bonding nih.govmendeley.com | PXRD, DSC, FT-NMR, FTIR, SEM nih.govmendeley.com |

| Rosuvastatin-L-Glutamine (RSC-G) | Solvent Evaporation mendeley.com | Not specified | 1.60-fold mendeley.comresearchgate.net | 1.94-fold mendeley.comresearchgate.net | Hydrogen bonding mendeley.comresearchgate.net | PXRD, DSC, FT-NMR, SEM mendeley.com |

| Rosuvastatin 2-aminopyrimidine hemihydrate | Not specified | 109.4 google.com | Not specified | Not specified | Not specified | XRPD google.com |

The development of cocrystals represents a significant advancement in crystal engineering for rosuvastatin calcium, offering a pathway to enhance its critical solid-state properties and address challenges associated with low aqueous solubility and dissolution rates nih.govmendeley.comresearchgate.net.

Polymorphism and Solid State Characterization Research

Methodologies for Solid-State Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for characterizing the solid-state properties of rosuvastatin (B1679574) calcium, particularly in distinguishing between its polymorphic and amorphous forms, and for assessing drug-excipient compatibility nih.govscielo.brijpsonline.com. FT-IR allows for the identification of functional groups within the chemical structure of rosuvastatin calcium by analyzing their characteristic infrared stretching frequencies scielo.brijpsonline.com.

Studies have shown that FT-IR spectra can reveal distinct vibrational patterns for different solid forms of rosuvastatin calcium. For instance, the amorphous solid state and crystalline form M of rosuvastatin calcium exhibit identifiable infrared stretching frequencies, such as aromatic C=C at 1540.7 cm⁻¹, C-H at 1436.9 cm⁻¹, O=S=O at 1379.1 cm⁻¹, C-O at 1151.5 cm⁻¹, and aromatic C-H at 775.9 cm⁻¹ scielo.br.

FT-IR spectroscopy is also employed for quantitative analysis, with suitable regions like 810-800 cm⁻¹ and 1210-1180 cm⁻¹ identified for the analytical purpose, where interference from pharmaceutical excipients is minimal ijpsonline.comijpsonline.comijpsonline.com. These bands correspond to O-H stretching of carboxylic acid, intermolecular bonded O-H stretching, and S=O stretching within the rosuvastatin calcium structure ijpsonline.comijpsonline.com. The method can be applied to analyze rosuvastatin calcium directly in bulk and solid pharmaceutical dosage forms without solvent extraction, offering a rapid, inexpensive, and green analytical approach ijpsonline.comijpsonline.comijpsonline.com. Shifts or complete absences of characteristic peaks in FT-IR spectra, such as the O-H bending peak at 1435.48 cm⁻¹ or shifts in the O-H stretching peak, can indicate complex formation between the drug and polymers in solid dispersions researchgate.net.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a crucial technique for characterizing the surface morphology, particle size, and crystalline habit of rosuvastatin calcium and its various solid forms nih.govpharmaexcipients.comturkjps.orgabap.co.in. The high resolution achievable with SEM allows for detailed visualization of crystal structure, size distribution, porosity, and surface features pharmaexcipients.com.

For instance, rosuvastatin calcium in its pure form has been observed to have an irregular crystal form with flat surfaces nih.govpharmaexcipients.com. When formulated into cocrystals, changes in crystal morphology and particle size, as observed by SEM, can significantly impact dissolution rates turkjps.orgnih.gov. The process of preparing samples for SEM typically involves coating them with a conductive material like gold to enhance electrical conductivity for imaging nih.govpharmaexcipients.comturkjps.org.

SEM studies are often combined with other techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), FT-IR, and Powder X-ray Diffraction (PXRD) to provide a comprehensive characterization of possible interactions and inconsistencies between formulation components nih.govplos.org. For example, studies on rosuvastatin-loaded nanosuspensions revealed prismatic particle shapes through SEM analysis abap.co.in. The altered crystalline habit and smaller average particle size, as shown by SEM, can contribute to enhanced dissolution rates turkjps.orgnih.gov.

Solid-State Nuclear Magnetic Resonance (SS-NMR)

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful technique for exploring the molecular structure and dynamics of rosuvastatin calcium in its solid form, particularly in understanding its amorphous state and polymorphic variations nih.govresearchgate.netrsc.org. SS-NMR provides detailed insights into the internal reorientational dynamics of the molecule, which are crucial for comprehending the physicochemical properties and stability of amorphous systems nih.gov.

Studies utilizing ¹H and ¹³C NMR have thoroughly investigated molecular reorientations in amorphous rosuvastatin calcium nih.govresearchgate.netrsc.org. The internal molecular mobility of rosuvastatin calcium is associated with the reorientational dynamics of its four methyl groups and the reorientation of the isopropyl group nih.govresearchgate.netrsc.org. The energy barriers for these reorientational motions are influenced by the type of E/Z isomers present and the water content of the sample nih.govresearchgate.netrsc.org. For example, differences in conformational motions between E and Z isomers have been observed using heteronuclear NMR as a function of temperature, where Z isomers show significant widening of resonance lines in the ¹H NMR spectrum at room temperature nih.gov.

SS-NMR allows for the measurement of spin-lattice relaxation times (T₁) for protons and carbon atoms, providing information on molecular dynamics across a broad range of temperatures nih.govresearchgate.net. The broadening of NMR signals in amorphous samples indicates that individual carbon atoms exist in slightly different local environments nih.gov. SS-NMR, including ¹⁹F MAS NMR, can also be used to characterize the active pharmaceutical ingredient (API) in drug formulations, highlighting its utility in pharmaceutical development rsc.org.

Investigations into Molecular Dynamics and Reorientational Processes

Investigations into the molecular dynamics and reorientational processes of rosuvastatin calcium in its solid state are essential for understanding its physical stability and pharmaceutical performance nih.govresearchgate.netrsc.org. Solid-state Nuclear Magnetic Resonance (SS-NMR), specifically ¹H and ¹³C NMR, coupled with steric hindrance calculations, has been extensively used to elucidate these dynamics nih.govresearchgate.netrsc.org.

The experimental results reveal rich internal reorientational dynamics within rosuvastatin calcium nih.govresearchgate.netrsc.org. Key components contributing to this molecular mobility include the reorientational dynamics of the four methyl groups and the isopropyl group nih.govresearchgate.netrsc.org. The energy barriers associated with these reorientational motions are found to be dependent on the specific type of E/Z isomers of rosuvastatin calcium nih.govresearchgate.netrsc.org. Furthermore, the water content within the pharmaceutical solid significantly influences the dynamics of the isopropyl group nih.govresearchgate.netrsc.org.

These detailed studies provide a consistent picture of the molecular dynamics, contributing to a better understanding of the molecular mobility within this important pharmaceutical solid nih.govresearchgate.netrsc.org. Such knowledge is crucial for predicting and enhancing the physicochemical stability of amorphous forms, which, despite offering higher solubility, can be prone to instability nih.gov.

Analysis of Polymorphic Transformations and Interconversion

The analysis of polymorphic transformations and interconversion in rosuvastatin calcium is critical for ensuring drug stability and consistent pharmaceutical performance pharmaexcipients.comresearchgate.netumw.edu.plscielo.brplos.org. Rosuvastatin calcium exists in at least four crystalline forms (A, B, B-1, and C) and an amorphous form researchgate.netumw.edu.plplos.org. Form A is a pure crystalline compound, while forms B and C are crystalline hydrated forms, and form B-1 is a dehydrated compound researchgate.net.

Polymorphic transformations, such as temperature-mediated solid-state transformations, have been observed. For example, crystalline form M of rosuvastatin calcium can undergo a solid-state transformation when heated to approximately 103 °C scielo.br. Heating crystalline form M to 105 °C for 2 hours resulted in a phase transition, which was confirmed by DSC and XRPD analysis scielo.br. Interestingly, while amorphous solids generally have higher free energy, solution-mediated transformations can lead to the precipitation of rosuvastatin calcium as an amorphous powder rather than a crystalline structure under certain conditions, suggesting a more stable amorphous state for rosuvastatin calcium under those conditions scielo.br.

Impurity Profiling and Characterization

Structural Elucidation of Degradation Products (e.g., Anti-isomer, 5-Ketoacid, Lactone, Meglumine (B1676163) Adduct)

Degradation products are impurities that form over time due to the instability of the drug substance or its interaction with excipients under various stress conditions (e.g., heat, humidity, light, acid, base, oxidation) researchgate.netjespublication.comtsijournals.comwisdomlib.org. For rosuvastatin (B1679574) calcium, several common degradation products have been identified and characterized:

Anti-isomer: The anti-isomer of rosuvastatin is a degradant often formed during acid degradation researchgate.netjespublication.comdaneshyari.comijpsr.com.

5-Ketoacid: The 5-ketoacid impurity is typically generated under oxidative degradation conditions researchgate.netjespublication.comdaneshyari.com. This impurity is also known as 5-Oxo Rosuvastatin nih.govsynthinkchemicals.com.

Lactone: The lactone form of rosuvastatin can be formed during acid degradation or by intramolecular dehydration researchgate.netjespublication.comdaneshyari.commagtechjournal.comgoogle.com. Rosuvastatin lactone is a cyclic ester derivative of rosuvastatin nih.govuni.luncats.io.

Meglumine Adduct: This degradant impurity is observed during stability studies, particularly under accelerated conditions (e.g., 40°C/75% RH). It forms due to the reaction between rosuvastatin calcium and meglumine, an excipient often used to stabilize formulations researchgate.netjespublication.comresearchgate.netmendeley.com. The meglumine adduct is formed through a condensation reaction ijpsr.com.

Advanced Spectroscopic and Chromatographic Techniques (e.g., LC-MS, HRMS, NMR)

The structural elucidation of impurities is critical for understanding their nature and potential impact. Advanced analytical techniques play a pivotal role in this process:

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS): LC-MS is extensively used for the separation and identification of impurities. It provides molecular weight information and fragmentation patterns, which are crucial for proposing the chemical structure of unknown impurities researchgate.netjespublication.comtsijournals.comijpsr.comresearchgate.netmendeley.comnih.gov. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of impurities, which is vital for confirming proposed structures researchgate.nettsijournals.comijpsr.comresearchgate.netmendeley.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both 1H and 13C NMR) is a powerful tool for detailed structural characterization, providing information about the number, type, and connectivity of atoms within the impurity molecule researchgate.nettsijournals.comijpsr.commagtechjournal.comresearchgate.netmendeley.comnih.govijrrr.com. Comparing the NMR spectra of impurities with that of the parent drug allows for precise structural assignments tsijournals.com.

These techniques are often used in combination, with LC-MS/MS providing molecular weight and fragmentation details, while NMR confirms the full structural arrangement. For example, the meglumine adduct of rosuvastatin was isolated using preparative HPLC and its structure was characterized by NMR and Mass spectrometry (LC-MS and HRMS) studies researchgate.netresearchgate.netmendeley.com.

Development of Synthetic Routes for Impurity Reference Standards

To accurately quantify and control impurities, it is essential to have pure reference standards for each identified impurity. The development of synthetic routes for these impurities is a crucial step in this process researchgate.netmagtechjournal.com. These synthetic routes are designed to produce the impurities in sufficient quantities and high purity, allowing for their use in analytical method development and validation researchgate.netmagtechjournal.comgoogle.comgoogle.com. For instance, Impurity A (acetone adduct) has been synthesized in a multi-step process, yielding a product that can serve as a reference substance researchgate.net. Similarly, synthetic methods for impurities like the 5-ketoacid and lactone have been developed to aid in quality control magtechjournal.comgoogle.com.

Methodologies for Impurity Quantification and Control

High-performance liquid chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the primary analytical methodologies employed for the quantification and control of rosuvastatin calcium impurities derpharmachemica.comnih.govjespublication.comwisdomlib.orgijrrr.comnih.gov. These methods are designed to be specific, accurate, precise, linear, rugged, and robust, ensuring reliable detection and quantification of impurities even at low levels nih.govresearchgate.netjespublication.comtsijournals.comwisdomlib.orgresearchgate.netmendeley.comijrrr.com.

Chromatographic methods typically utilize C18 stationary phases and optimized mobile phases, often involving gradient elution to ensure good separation of all process-related and degradation impurities from the active pharmaceutical ingredient (API) nih.govresearchgate.netjespublication.comwisdomlib.orgresearchgate.net. For example, a common approach involves a C18 column with a mobile phase of pH 3.0 phosphate (B84403) buffer, with impurities monitored at 248 nm researchgate.netjespublication.comresearchgate.net. UHPLC methods have been developed to achieve faster analysis times (e.g., less than 15 minutes) while maintaining baseline separation of all impurities nih.govwisdomlib.orgnih.gov.

The methodologies are validated according to International Conference on Harmonization (ICH) guidelines, establishing parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision for each impurity nih.govresearchgate.nettsijournals.comwisdomlib.orgijrrr.com. This rigorous validation ensures that the analytical methods are fit for their intended purpose in routine quality control and stability monitoring nih.govwisdomlib.orgijrrr.com.

Preclinical Pharmacology and in Vitro/in Vivo Mechanistic Studies Animal and Cellular Models

Comparative Enzymatic Inhibition and Potency Investigations

Rosuvastatin (B1679574) calcium is a synthetic inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is the rate-limiting step in the synthesis of cholesterol. nih.govresearchgate.net Its design allows for a high number of binding interactions with the active site of HMG-CoA reductase, contributing to its potent inhibitory activity. nih.gov

Comparative studies have consistently demonstrated the high potency of rosuvastatin. It is considered to be approximately twice as potent as atorvastatin (B1662188). goodrx.com This increased potency means that rosuvastatin can achieve significant reductions in low-density lipoprotein cholesterol (LDL-C) at lower doses compared to other statins such as atorvastatin, simvastatin (B1681759), and pravastatin (B1207561). nih.govnih.gov In direct comparisons, rosuvastatin has been shown to be more effective at lowering LDL cholesterol than atorvastatin. droracle.ai

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. In a study utilizing A549 non-small-cell lung cancer cells, the IC50 value for rosuvastatin was determined to be 200 μM. nih.gov For comparison, the IC50 values for other statins in the same study were 50 μM for simvastatin, 150 μM for both atorvastatin and pravastatin, and 170 μM for fluvastatin. nih.gov Another study examining the cytotoxic effects on HepG2 liver cancer cells found an IC50 for rosuvastatin of 58.7 µg/ml. waocp.org

Interactive Data Table: Comparative IC50 Values of Statins in A549 Cells

| Statin | IC50 (μM) |

|---|---|

| Simvastatin | 50 |

| Atorvastatin | 150 |

| Pravastatin | 150 |

| Fluvastatin | 170 |

| Rosuvastatin | 200 |

| Lovastatin | 200 |

Cellular Uptake and Hepatic Selectivity Studies

Rosuvastatin is characterized as a hydrophilic compound, and its selective uptake into liver cells is a defining aspect of its pharmacological profile. nih.govnih.gov This liver selectivity is largely facilitated by the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter protein that is abundantly expressed on the surface of hepatocytes. nih.gov The affinity of rosuvastatin for OATP1B1 is on par with that of atorvastatin but is notably higher than that of pravastatin or simvastatin. nih.gov

Research using isolated rat hepatocytes has revealed that rosuvastatin enters the cells through both active transport and passive diffusion. nih.gov The Michaelis constant (Km), which indicates the substrate concentration at which the transport rate is half of its maximum, was 9.17 µM for rosuvastatin, which is about half that of pravastatin (16.5 µM), suggesting a higher affinity for the transporter. nih.gov Moreover, the maximum uptake rate (Vmax) and the efficiency of carrier-mediated uptake (Vmax/Km) for rosuvastatin were found to be significantly higher than for pravastatin. nih.gov In a separate investigation using fresh human hepatocytes (PXB cells), the Km for rosuvastatin uptake was 4.0 µmol/l, with a Vmax of 4.63 pmol/min per 10^6 cells. nih.gov

The active transport mechanism for rosuvastatin is dependent on cellular energy in the form of ATP. nih.gov In addition to OATP1B1, other transporters from the human OATP family, such as OATP1B3, OATP2B1, and OATP1A2, are also involved in the transport of rosuvastatin. researchgate.net The Na+-taurocholate cotransporting polypeptide (NTCP) is also believed to contribute significantly to the hepatic uptake of this drug. researchgate.net

Interactive Data Table: Kinetic Parameters of Statin Uptake in Isolated Rat Hepatocytes

| Compound | Km (µM) | Vmax (nmol/min/10^6 cells) | Vmax/Km (µL/min/10^6 cells) |

|---|---|---|---|

| Rosuvastatin | 9.17 | 0.23 | 25.1 |

| Pravastatin | 16.5 | 0.13 | 7.88 |

Investigation of Non-Lipid-Lowering Effects in Preclinical Models

In addition to its well-established role in lowering cholesterol, rosuvastatin has been found to have other beneficial effects in preclinical studies, often referred to as pleiotropic effects. These actions are independent of its impact on cholesterol synthesis and are thought to contribute to its cardiovascular protective benefits. frontiersin.org

Endothelial Function Modulation Studies

Preclinical research has shown that rosuvastatin can improve the function of the endothelium, the inner lining of blood vessels. nih.govnih.gov In diabetic mice, rosuvastatin treatment was able to restore impaired endothelium-dependent relaxation of blood vessels. nih.gov This protective effect on blood vessels is linked to an increase in the availability of nitric oxide (NO). nih.gov Rosuvastatin enhances NO bioavailability by increasing the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells. researchgate.netoup.com Studies in hypertensive rats have demonstrated that rosuvastatin treatment leads to an increase in eNOS mRNA levels and the amount of both total and activated eNOS protein. researchgate.net Furthermore, rosuvastatin has been shown to promote the mobilization of endothelial progenitor cells (EPCs), which are involved in the formation of new blood vessels, through an eNOS-dependent mechanism. nih.gov Interestingly, even in mice lacking the eNOS gene, rosuvastatin was still able to protect against oxidative stress, suggesting that it can also act through pathways independent of eNOS, possibly by influencing the vascular NAD(P)H oxidase enzyme system. nih.gov

Attenuation of Inflammatory Responses

Rosuvastatin has demonstrated notable anti-inflammatory effects in various preclinical settings. nih.govnih.gov In a mouse model of atherosclerosis, treatment with rosuvastatin not only slowed the development of atherosclerotic plaques but also reduced the levels of the pro-inflammatory molecules interleukin-6 (IL-6) and C-C motif chemokine ligand 2 (CCL2) in the blood. nih.gov In a rat model of acute inflammation, rosuvastatin significantly reduced swelling. cyberleninka.ru In a mouse model of sepsis, a life-threatening condition caused by an overwhelming immune response to infection, rosuvastatin was able to decrease the production of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), IL-6, and interleukin-1β (IL-1β). nih.gov Laboratory studies have further shown that rosuvastatin can directly inhibit the production of these pro-inflammatory cytokines in immune cells called macrophages by blocking the activation of a key inflammatory signaling molecule, nuclear factor kappa-B (NF-κB). nih.gov In animal models of asthma, rosuvastatin treatment has been found to reduce the presence of inflammatory cells like eosinophils and neutrophils and to lower levels of pro-inflammatory cytokines such as IL-4, IL-5, IL-13, and IL-17, while simultaneously increasing the anti-inflammatory cytokine IL-10. nih.gov

Renoprotective Mechanisms in Animal Models

There is a growing body of preclinical evidence suggesting that rosuvastatin has protective effects on the kidneys. In a rat model of hereditary stroke and hypertension, long-term treatment with rosuvastatin helped to preserve the structure of the kidneys and reduce inflammation, and these effects were independent of any changes in blood pressure or cholesterol levels. nih.gov In a rat model of kidney damage induced by contrast dye, a short course of rosuvastatin was able to lessen the injury by reducing inflammation and oxidative stress. nih.gov Specifically, rosuvastatin was found to decrease the inflammatory marker Hs-CRP and boost the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) in the kidney tissue. nih.gov In a model of kidney toxicity caused by the antibiotic gentamicin, rosuvastatin demonstrated a protective effect by modulating inflammatory and oxidative stress pathways, resulting in lower levels of kidney injury molecule-1 and interleukin-18. nih.gov Additionally, in a rat model of diabetic nephropathy, rosuvastatin was shown to protect the kidneys by increasing the activity and expression of the enzyme heme oxygenase-1 (HO-1), which has protective effects against oxidative stress. mdpi.com

Pharmacokinetic and Drug Metabolism Research Mechanistic Aspects

Absorption and Distribution Mechanisms in Experimental Systems

Following oral administration, peak plasma concentrations of rosuvastatin (B1679574) are typically reached within 3 to 5 hours fda.govebmconsult.comcrestor.com. The absolute bioavailability of rosuvastatin is approximately 20% in humans fda.govebmconsult.comcrestor.comdrugbank.comnih.gov. Both the peak concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increase in approximate proportion to the administered dose fda.govebmconsult.comcrestor.comdrugbank.com. The mean volume of distribution at steady-state for rosuvastatin is approximately 134 liters fda.govresearchreview.com.auebmconsult.comcrestor.com. Rosuvastatin is approximately 88% bound to plasma proteins, predominantly albumin; this binding is reversible and not dependent on plasma concentrations fda.govresearchreview.com.auebmconsult.comcrestor.com. In vivo and in vitro studies highlight rosuvastatin's high uptake into and selectivity for the liver, its primary target organ for cholesterol reduction fda.gov.

Table 1: Key Pharmacokinetic Parameters of Rosuvastatin

| Parameter | Value | Reference |

| Absolute Bioavailability | ~20% | fda.govebmconsult.comcrestor.comdrugbank.comnih.gov |

| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | fda.govebmconsult.comcrestor.com |

| Mean Volume of Distribution (Steady-State) | ~134 liters | fda.govresearchreview.com.auebmconsult.comcrestor.com |

| Plasma Protein Binding | ~88% (mostly albumin) | fda.govresearchreview.com.auebmconsult.comcrestor.com |

| Elimination Half-life (t1/2) | ~19 hours | fda.govresearchreview.com.auebmconsult.comcrestor.com |

Role of Drug Transporters in Hepatic Uptake (e.g., OATP1B1, BCRP, NTCP)

Drug transporters play a crucial role in the hepatic uptake and efflux of rosuvastatin. Rosuvastatin is a substrate for various hepatic uptake transporters, including organic anion transporting polypeptide 1B1 (OATP1B1), OATP1B3, OATP2B1, and OATP1A2, which facilitate its entry into hepatocytes from the blood mpg.denih.govnih.govmdpi.comresearchgate.nethres.cahres.camedsafe.govt.nz. The sodium-dependent taurocholate cotransporting polypeptide (NTCP) also significantly contributes to rosuvastatin uptake in human hepatocytes, accounting for approximately 35% of the uptake nih.govnih.govkjpp.net.

For efflux, breast cancer resistance protein (BCRP, also known as ABCG2) is a primary efflux transporter for rosuvastatin, mediating its secretion into the bile. Multidrug resistance-associated protein 2 (MRP2, also known as ABCC2) and possibly multidrug resistance protein 1 (MDR1, also known as ABCB1) are also involved in the biliary efflux of rosuvastatin mpg.denih.govmdpi.comresearchgate.netresearchgate.netpharmgkb.org. The significant role of these transporters makes rosuvastatin a frequently used probe in studying transporter-mediated drug-drug interactions mpg.deresearchgate.netresearchgate.net.

Species-Specific Transporter Affinity and Its Implications

There are notable species-specific differences in transporter affinity and their implications for rosuvastatin pharmacokinetics. For instance, while human NTCP transports rosuvastatin, rat Ntcp does not nih.gov. Furthermore, naturally occurring polymorphisms in OATP1B1, such as *5, *9, *15, and 18, are associated with a profound loss of activity toward rosuvastatin, potentially impacting its disposition and efficacy nih.gov. Interestingly, an NTCP variant (NTCP2) known to have a near complete loss of function for bile acids has shown a profound gain of function for rosuvastatin nih.gov. Quantitative messenger RNA analysis has revealed marked intersubject variability in the expression of OATPs and NTCP, suggesting that transporter expression and polymorphisms are key determinants of intersubject variability in response to statin therapy nih.gov.

Pharmacokinetic studies have also demonstrated an approximate 2-fold elevation in median exposure (AUC and Cmax) of rosuvastatin in Asian subjects when compared with a Caucasian control group fda.govcrestor.comhres.ca.

Biotransformation Pathways and Metabolite Characterization

Rosuvastatin is not extensively metabolized, with only approximately 10% of a radiolabeled dose being recovered as metabolites fda.govresearchreview.com.auebmconsult.comcrestor.comdrugbank.compharmgkb.orgnih.gov. The parent compound, rosuvastatin, accounts for over 90% of the active plasma HMG-CoA reductase inhibitory activity fda.govresearchreview.com.auebmconsult.comcrestor.com.

Cytochrome P450 Isoenzyme Involvement (e.g., CYP2C9)

The major metabolite, N-desmethyl rosuvastatin, is formed principally by cytochrome P450 (CYP) 2C9 fda.govresearchreview.com.auebmconsult.comnih.govcrestor.commdpi.comresearchgate.netpharmgkb.orgresearchgate.netresearchgate.net. Minimal involvement from CYP2C19 has also been reported, with very little contribution from CYP3A4 mdpi.comresearchgate.netpharmgkb.orgnih.govnih.gov. In vitro and in vivo data indicate that rosuvastatin clearance is not dependent on metabolism by CYP3A4 to a clinically significant extent, reducing the potential for drug-drug interactions with CYP3A4 inhibitors fda.govnih.govcrestor.comhres.camedsafe.govt.nznih.govdrugbank.com. Other potential metabolites include rosuvastatin-5S-lactone and rosuvastatin acyl glucuronide, potentially mediated by UGTs (glucuronosyltransferases) mdpi.comresearchgate.netpharmgkb.orgnih.gov.

HMG-CoA Reductase Inhibitory Activity of N-Desmethyl Rosuvastatin

N-desmethyl rosuvastatin, the primary metabolite, has demonstrated approximately one-sixth to one-half (or 1/6 to 1/9 wikipedia.org) of the HMG-CoA reductase inhibitory activity of rosuvastatin in in vitro studies fda.govresearchreview.com.auebmconsult.comnih.govcrestor.comresearchgate.netnih.gov. Rosuvastatin-5S-lactone is considered an inactive metabolite researchgate.netnih.gov.

Table 2: Rosuvastatin Metabolites and Their HMG-CoA Reductase Inhibitory Activity

| Metabolite | Primary Forming Enzyme(s) | Relative HMG-CoA Reductase Inhibitory Activity (vs. Rosuvastatin) | Reference |

| N-Desmethyl Rosuvastatin | CYP2C9 (principally), CYP2C19 | ~1/6 to 1/2 | fda.govresearchreview.com.auebmconsult.comnih.govcrestor.comresearchgate.netnih.gov |

| Rosuvastatin-5S-Lactone | CYP2C9, UGTs (potential) | Inactive | mdpi.comresearchgate.netnih.gov |

Excretion Mechanisms and Routes

Following oral administration, rosuvastatin and its metabolites are primarily excreted in the feces, accounting for approximately 90% of the dose fda.govresearchreview.com.auebmconsult.comcrestor.comdrugbank.comresearchgate.netnih.gov. The majority of the administered dose is excreted unchanged in the feces, estimated at approximately 76.8% researchgate.netresearchgate.netnih.govgeneesmiddeleninformatiebank.nl. The elimination half-life of rosuvastatin is approximately 19 hours fda.govresearchreview.com.auebmconsult.comcrestor.commdpi.comwikipedia.orgrxlist.comnih.gov. After an intravenous dose, approximately 72% of the total body clearance occurs via the hepatic route, and 28% via the renal route fda.govebmconsult.comcrestor.comdrugbank.comresearchgate.netrxlist.com. Human multidrug resistance-associated protein 2 (MRP2) and organic anion transporter 3 (OAT3) also participate in its biliary efflux and renal excretion, respectively researchgate.net.

Mechanistic Drug Drug Interaction Research

Transporter-Mediated Interactions

Rosuvastatin (B1679574) is a known substrate for several key drug transporters, including organic anion transporting polypeptide 1B1 (OATP1B1), OATP1B3, breast cancer resistance protein (BCRP), sodium-taurocholate cotransporting polypeptide (NTCP), and organic anion transporter 3 (OAT3) hznu.edu.cnwikipedia.orgresearchgate.netfishersci.ca. These transporters play a significant role in the pharmacokinetics of rosuvastatin, particularly in its hepatic uptake and intestinal efflux.

The intestinal efflux transporter BCRP restricts the absorption of rosuvastatin fishersci.cawikidata.org. Inhibition of BCRP can lead to increased systemic exposure of rosuvastatin. For instance, coadministration with febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase, has been shown to increase rosuvastatin's peak plasma concentration (Cmax) by 2.1-fold and its area under the concentration-time curve (AUC) by 1.9-fold, primarily due to BCRP efflux transporter inhibition in the gut wall wikipedia.org.

Clopidogrel (B1663587), a platelet inhibitor, and its carboxylic acid metabolite (CPC) have also demonstrated inhibitory effects on BCRP-mediated rosuvastatin transport in in vitro studies. Clopidogrel significantly inhibited BCRP-mediated rosuvastatin transport with an IC50 value of less than 0.001 μM, while CPC inhibited it with an IC50 of 5.96 μM. A clopidogrel cocktail (0.001 μM clopidogrel plus 2 μM CPC), mimicking clinically relevant unbound plasma concentrations, significantly inhibited BCRP-mediated transport by 26.28% and increased oral rosuvastatin plasma AUC by 87.48% and Cmax by 76.29% in a rat model fishersci.nl.

Additionally, various protease inhibitors, such as atazanavir, lopinavir, and ritonavir, have been identified as inhibitors of intestinal BCRP, which contributes to their clinical drug-drug interactions with rosuvastatin mims.commims.com. Cyclosporine, a potent immunosuppressant, also inhibits intestinal BCRP, thereby contributing to the observed increases in rosuvastatin exposure researchgate.netwikipedia.org.

Table 1: Effect of Transporter Inhibitors on Rosuvastatin Exposure

| Perpetrator Drug | Mechanism of Interaction | Rosuvastatin AUC Fold Change | Rosuvastatin Cmax Fold Change | Reference |

| Cyclosporine | OATP1B1/1B3, BCRP inhibition | 7.1-fold (transplant patients) / 5.07-fold (PBPK model) | 10.6-fold (transplant patients) | researchgate.netmims.com |

| Gemfibrozil (B1671426) | OATP1B1/1B3 inhibition | 1.88-fold | 2.21-fold | researchgate.netfishersci.ca |

| Febuxostat | BCRP inhibition | 1.9-fold | 2.1-fold | wikipedia.org |

| Clopidogrel | BCRP inhibition | 1.87-fold (rat model) | 1.76-fold (rat model) | fishersci.nl |

| Rifampin | OATP1B1/1B3 inhibition | 6.58-fold (PBPK model) | - | researchgate.net |

| Telmisartan | Intestinal BCRP inhibition | 1.14-fold (PBPK model) | 1.92-fold (PBPK model) | wikipedia.orgmims.com |

Hepatic uptake transporters, particularly OATP1B1 and OATP1B3, are crucial for the efficient liver disposition of rosuvastatin hznu.edu.cnwikipedia.orgresearchgate.netfishersci.camims.com. Inhibition of these transporters can significantly increase rosuvastatin plasma concentrations.

Cyclosporine is a well-documented potent inhibitor of hepatic OATP1B1 and OATP1B3. Coadministration of rosuvastatin with cyclosporine has been shown to dramatically increase rosuvastatin systemic exposure; for instance, in cardiac transplant patients receiving cyclosporine, rosuvastatin's mean Cmax increased 11-fold and mean AUC increased 7-fold compared to healthy volunteers nih.govmims.comwikidata.orgmims.com. Physiologically based pharmacokinetic (PBPK) models have predicted cyclosporine to cause a 5.07-fold increase in rosuvastatin AUC, primarily via inhibition of OATP1B1 (Ki ~0.014 µM) and OATP1B3 (Ki ~0.007 µM) researchgate.net.

Gemfibrozil, a fibric acid derivative, also inhibits OATP1B1 (historically referred to as OATP2), leading to an approximate 2-fold increase in rosuvastatin plasma concentrations fishersci.camims.comeasychem.orgwikipedia.orgwikipedia.org. Specifically, gemfibrozil increased rosuvastatin AUC by 1.88-fold and Cmax by 2.21-fold in healthy volunteers fishersci.caeasychem.org. The in vitro maximum inhibition of rosuvastatin OATP2-mediated uptake by gemfibrozil was 50%, with an inhibition constant of 4.0 ± 1.3 μmol/L fishersci.ca.

Furthermore, several oral antidiabetic drugs, including glyburide, glimepiride, troglitazone, pioglitazone, glipizide, gliclazide (B1671584), and tolbutamide, have been identified in vitro as significant inhibitors of OATP1B1-mediated transport of rosuvastatin mims.com.

NTCP is another hepatic uptake transporter that transports rosuvastatin fishersci.cawikidata.org. Cyclosporine is also an inhibitor of NTCP, though mechanistic studies suggest its contribution to rosuvastatin DDI may be less significant compared to its inhibition of OATP1B1/1B3 and BCRP mims.comwikipedia.orgfishersci.ca.

Table 2: In Vitro Inhibition Constants (IC50) for Rosuvastatin Transporters

| Perpetrator Drug | Transporter | IC50 Value (μM) | Probe Substrate (if specified) | Reference |

| Clopidogrel | BCRP | <0.001 | Rosuvastatin | fishersci.nl |

| Clopidogrel Carboxylic Acid Metabolite | BCRP | 5.96 | Rosuvastatin | fishersci.nl |

| Clopidogrel | OATP1B1 | 27.39 | Rosuvastatin | fishersci.nl |

| Gemfibrozil | OATP2 (OATP1B1) | 4.0 ± 1.3 | Rosuvastatin | fishersci.ca |

| Cyclosporine | OATP1B1 | ~0.014 (Ki) | Rosuvastatin | researchgate.net |

| Cyclosporine | OATP1B3 | ~0.007 (Ki) | Rosuvastatin | researchgate.net |

| Cyclosporine | BCRP | ~0.07 (Ki) | Rosuvastatin | researchgate.net |

Cytochrome P450-Mediated Interactions

Rosuvastatin is distinct among statins due to its minimal metabolism via the cytochrome P450 (CYP) system wikipedia.orgwikipedia.org. In vitro and in vivo data indicate that rosuvastatin clearance is not significantly dependent on metabolism by CYP3A4, which is a major metabolic pathway for many other drugs nih.govwikipedia.orgwikipedia.org. This has been confirmed in studies involving coadministration with known CYP3A4 inhibitors such as ketoconazole (B1673606) and erythromycin, where no significant changes in rosuvastatin plasma concentrations were observed nih.gov.

Approximately 10% of a radiolabeled rosuvastatin dose is recovered as metabolites, with the major metabolite being N-desmethyl rosuvastatin nih.govwikipedia.org. This metabolite is primarily formed by CYP2C9 nih.govwikipedia.org. However, over 90% of the active HMG-CoA reductase inhibitory activity in plasma is attributed to the parent compound, rosuvastatin nih.govwikipedia.org. Therefore, the potential for clinically significant drug-drug interactions through direct inhibition or induction of CYP enzymes by or with rosuvastatin is low wikipedia.orghznu.edu.cnwikipedia.org.

It is important to note that while rosuvastatin itself is not heavily metabolized by CYP enzymes, the inhibition of its hepatic uptake transporters (e.g., OATP1B1) by co-administered drugs can indirectly affect its metabolism. For instance, gemfibrozil's inhibition of OATP2 (OATP1B1)-mediated rosuvastatin hepatic uptake can lead to decreased N-desmethylation of rosuvastatin by CYP2C9 in hepatocytes due to reduced substrate availability at the metabolic site easychem.orgfishersci.ca.

Investigation of Other Molecular Interaction Mechanisms

Beyond transporter-mediated and cytochrome P450-mediated interactions, other specific molecular interaction mechanisms for rosuvastatin drug-drug interactions are less frequently reported as primary pharmacokinetic drivers. The extensive research on rosuvastatin DDIs primarily highlights the pivotal role of drug transporters in its disposition and interaction profile hznu.edu.cnresearchgate.net.

While rosuvastatin can interact with substances like antacids, leading to decreased absorption and thus reduced efficacy mims.comciteab.com, this type of interaction is often attributed to factors like chelation or pH changes affecting solubility and is distinct from the highly specific molecular recognition and transport processes facilitated by membrane transporters or enzymatic metabolism. Interactions that increase the risk of myopathy, such as with fibrates or niacin, are often related to increased systemic exposure of rosuvastatin due to transporter inhibition or potential additive pharmacodynamic effects rather than unique molecular pharmacokinetic mechanisms wikipedia.orgwikipedia.orgmims.comciteab.comwikidata.org. The scientific literature predominantly emphasizes transporter-mediated effects as the major molecular mechanisms underpinning clinically significant pharmacokinetic DDIs involving rosuvastatin.

Analytical Methodologies for Research and Development

Chromatographic Techniques for Quantification and Separation

Chromatographic techniques are indispensable for the quantification and separation of rosuvastatin (B1679574) calcium due to their high selectivity and sensitivity. These methods are rigorously validated to meet International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reproducibility ijpsjournal.comnih.gov.

High-Performance Liquid Chromatography (HPLC) and Variants (RP-HPLC, HPLC-UV, UPLC)

High-Performance Liquid Chromatography (HPLC) and its variants, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), HPLC-UV, and Ultra-Performance Liquid Chromatography (UPLC), are extensively utilized for the analysis of rosuvastatin calcium. These techniques offer precise separation and quantification, making them suitable for routine quality control and formulation analysis ijpsjournal.comnih.govnih.govresearchgate.net.

RP-HPLC methods for rosuvastatin calcium typically involve C8 or C18 columns due to their ability to produce sharp and symmetrical peaks nih.govnih.govresearchgate.netwho.int. Mobile phases are often optimized mixtures of organic solvents (e.g., methanol (B129727), acetonitrile (B52724), ethanol) and aqueous buffers or acids (e.g., formic acid, phosphoric acid, acetic acid, water) nih.govnih.govresearchgate.netjapsonline.comrjptonline.org. Detection is commonly performed using UV detectors, with optimal wavelengths frequently identified around 242 nm, 243 nm, 246 nm, or 280 nm, depending on the specific mobile phase and method nih.govnih.govresearchgate.netjapsonline.comrjptonline.org.

Several validated RP-HPLC methods have been developed:

A method using a Nucleodur C8 column (250 × 4.6 mm i.d., 5 μm) with a mobile phase of 0.1M formic acid and methanol (25:75, v/v) at a flow rate of 1.0 mL/min, detected at 280 nm. Rosuvastatin's retention time was 3.98 min, and the linearity range was 3.0-1602.0 μg/mL with a limit of detection (LOD) of 0.12 μg/mL nih.gov.

Another method utilized an Xterra® RP C18 column (250mm x 4.6 mm) and a mobile phase of acetonitrile and 0.02M potassium dihydrogen orthophosphate buffer (pH 3) in a 35:65 v/v ratio, flowing at 1.5 mL/min with UV detection at 242 nm. This method showed linearity from 8 to 60 µg/mL with a correlation coefficient of 0.9996 researchgate.net.

A stability-indicating RP-HPLC method achieved separation on a YMC C8 column (150×4.6 mm i.d., 5 μm) using acetonitrile:water (40:60, v/v) adjusted to pH 3.5 with phosphoric acid, at a flow rate of 1.5 mL/min, monitored at 242 nm. The retention time was approximately 5.2 min, with linearity from 0.5-80 μg/mL (r²=0.9993), LOD of 0.1 μg/mL, and LOQ of 0.5 μg/mL nih.gov.

A "green" HPLC method using an Agilent ZORBAX Eclipse plus C18 column (4.6 × 150 mm, 5 μm) and a mobile phase of 0.5% v/v acetic acid:ethanol (52.70:47.30 v/v) at a flow rate of 0.978 mL/min, detected at 246 nm. This method aimed to minimize hazardous solvents japsonline.comjapsonline.com.

Ultra-Performance Liquid Chromatography (UPLC) offers faster separation times and reduced solvent consumption due to its ability to operate at higher pressures with smaller particle size columns nih.govnih.govscielo.br. A stability-indicating RP-UPLC method employed an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm) with a gradient mobile phase of 0.1% trifluoroacetic acid (solvent A) and methanol (solvent B), monitored at 240 nm. This method achieved baseline separation of rosuvastatin and its related substances and degradation products within 10.0 minutes nih.gov. Another UPLC method developed for simultaneous quantification of rosuvastatin calcium and other drugs used a column temperature of 50 °C and a flow rate of 0.25 mL/min, with methanol as the organic solvent, offering simple, sensitive, and valid analysis researchgate.netmdpi.com.

Table 1: Representative HPLC Parameters for Rosuvastatin Calcium Analysis

| Technique | Column (Dimensions, Particle Size) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range (μg/mL) | LOD (μg/mL) | LOQ (μg/mL) | Reference |

| RP-HPLC | Nucleodur C8 (250 × 4.6 mm i.d., 5 μm) | 0.1M Formic Acid:Methanol (25:75, v/v) | 1.0 | 280 | 3.98 | 3.0-1602.0 | 0.12 | - | nih.gov |

| RP-HPLC | Xterra® RP C18 (250mm x 4.6 mm) | Acetonitrile:0.02M Potassium Dihydrogen Orthophosphate Buffer (pH 3) (35:65, v/v) | 1.5 | 242 | - | 8-60 | - | - | researchgate.net |

| RP-HPLC | YMC C8 (150 × 4.6 mm i.d., 5 μm) | Acetonitrile:Water (40:60, v/v) pH 3.5 (Phosphoric Acid) | 1.5 | 242 | ~5.2 | 0.5-80 | 0.1 | 0.5 | nih.gov |

| Green HPLC | Agilent ZORBAX Eclipse plus C18 (4.6 × 150 mm, 5 μm) | 0.5% v/v Acetic Acid:Ethanol (52.70:47.30, v/v) | 0.978 | 246 | - | 10-150 | - | - | japsonline.comjapsonline.com |

| RP-UPLC | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm) | 0.1% Trifluoroacetic Acid:Methanol (Gradient) | - | 240 | - | - | - | - | nih.gov |

| UPLC | C18 (100 x 2.1 mm, 1.7 μm) | 0.1% TFA:Methanol (50:50) | 0.3 | - | - | - | - | - | scielo.br |

| UPLC | - | Methanol-based | 0.25 | - | 0.840 | - | - | - | mdpi.com |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, precise, accurate, and rapid method for the estimation of rosuvastatin calcium in tablet dosage forms ajrconline.orgresearchgate.netijpsonline.com. HPTLC typically utilizes pre-coated silica (B1680970) gel 60 F254 as the stationary phase ajrconline.orgresearchgate.netijpsonline.com.

Various mobile phase compositions have been reported:

A mixture of Acetonitrile:Ethyl Acetate (B1210297):Toluene (6:1:3 v/v/v) has been used, with detection at 245 nm. This method showed linearity between 200 ng/spot and 600 ng/spot, with an LOD of 5.68 ng/spot and LOQ of 17.22 ng/spot ajrconline.org.

Another method used Ethyl Acetate:Toluene:Methanol (6:2:2, v/v/v) as the mobile phase. Densitometric evaluation was performed at 254 nm, and the RF value for rosuvastatin calcium was 0.32 ± 0.05. The validated calibration range was 500-2500 ng per spot (r² = 0.9996) researchgate.net.

For simultaneous determination with other statins, a mobile phase of chloroform:methanol:toluene (6:2:2, v/v/v) was employed, with detection at 310 nm for rosuvastatin calcium. This method reported an LOD of 8 ng/spot and LOQ of 100 ng/spot for rosuvastatin calcium, with percentage recoveries ranging from 98% to 102% ijpsonline.com.

Table 2: Representative HPTLC Parameters for Rosuvastatin Calcium Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | RF Value | Linearity Range (ng/spot) | LOD (ng/spot) | LOQ (ng/spot) | Reference |

| Pre-coated Silica Gel 60 F254 | Acetonitrile:Ethyl Acetate:Toluene (6:1:3 v/v/v) | 245 | - | 200-600 | 5.68 | 17.22 | ajrconline.org |

| Pre-coated Silica Gel 60 F254 | Ethyl Acetate:Toluene:Methanol (6:2:2, v/v/v) | 254 | 0.32 ± 0.05 | 500-2500 | - | - | researchgate.net |

| Pre-coated Silica Gel 60 F254 | Chloroform:Methanol:Toluene (6:2:2, v/v/v) | 310 | 0.53 | - | 8 | 100 | ijpsonline.com |

Spectroscopic Analytical Approaches

Spectroscopic techniques are widely used for the analysis of rosuvastatin calcium, offering simplicity, sensitivity, and economic advantages for quantitative analysis in bulk and pharmaceutical formulations saudijournals.comijprajournal.comrjptonline.org.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a common and economical method for determining rosuvastatin calcium, often based on its characteristic absorption maxima in the ultraviolet region ijpsjournal.comsaudijournals.comijprajournal.comrjptonline.orgresearchpublish.comresearchgate.net. Different solvents can influence the maximum absorbance wavelength.

Reported UV-Vis methods and their parameters include:

Detection at a maximum absorbance wavelength (λmax) of 244 nm in methanol, with Beer's law obeyed in the concentration range of 2-18 µg/mL. The method showed apparent molar absorptivity of 7.2345 × 10^4 L/mol.cm researchgate.net.

Using 0.1N sodium hydroxide (B78521) as a solvent, rosuvastatin calcium exhibited an absorption maximum at 240 nm, with linearity in the concentration range of 1-6 µg/mL and a molar absorptivity of 2.98 x 10^4 L/mole/cm. LOD and LOQ values were 0.603 and 0.830 µg/mL, respectively saudijournals.com.